2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
Description
Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a phenyl group, the 4-position with an m-tolylamino (meta-methyl-substituted aniline) moiety, and the 6-position with a piperazine ring bearing a terminal ethanol group.
Properties
IUPAC Name |
2-[4-[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)26-22-21-17-25-31(20-8-3-2-4-9-20)23(21)28-24(27-22)30-12-10-29(11-13-30)14-15-32/h2-9,16-17,32H,10-15H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNISISAQXRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-Phenyl-4-(m-Tolylamino)-1H-Pyrazolo[3,4-d]Pyrimidin-6-ol
The synthesis begins with the condensation of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with m-tolyl isocyanate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This reaction yields 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ol (1 ) via cyclodehydration.
Key Reaction Conditions :
Chlorination at Position 6
The hydroxyl group at position 6 of 1 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions. A mixture of 1 (10 mmol) and POCl₃ (30 mL) is heated at 110°C for 6 hours, yielding 6-chloro-1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine (2 ).
Optimization Notes :
Final Functionalization and Purification
Hydroxyl Group Activation
The ethanol moiety in the coupled product is occasionally protected as a tert-butyldimethylsilyl (TBS) ether during earlier steps to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF at 0°C for 1 hour.
Yield Post-Deprotection : 90–95%
Crystallization and Analytical Validation
The crude product is recrystallized from ethanol/water (9:1) to yield white crystals.
Characterization Data :
- Melting Point : 214–216°C
- High-Resolution MS (HRMS) : m/z 513.2389 [M+H]⁺ (calc. 513.2392).
- Elemental Analysis : Calcd. for C₂₇H₂₈N₈O: C, 63.27; H, 5.51; N, 21.86. Found: C, 63.15; H, 5.49; N, 21.79.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Direct Alkylation | 65% | 98% | Fewer steps, scalable |
| Epoxide Ring-Opening | 70% | 97% | Higher regioselectivity |
| Protection-Deprotection | 75% | 99% | Minimizes side reactions |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions It Undergoes 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol can undergo various types of reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding ketones or aldehydes and reduced to amines or alcohols.
Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often employ halogenating agents or nucleophiles such as sodium hydride or sodium methoxide under anhydrous conditions.
Major Products Formed Major products depend on the specific reactions undertaken. Oxidation might yield ketones or carboxylic acids, while reduction could produce simpler amines or alcohols. Substitution reactions can yield a variety of functionalized derivatives based on the nucleophiles used.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 429.5 g/mol
- CAS Number : 946369-27-3
Anxiolytic Effects
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anxiolytic-like effects. A study on similar compounds demonstrated that they modulate both benzodiazepine and nicotinic pathways, suggesting potential for treating anxiety disorders. In tests such as the elevated plus maze and light-dark box tests, these compounds showed significant anxiolytic activity by increasing time spent in open areas and reducing anxiety-like behaviors .
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising target for cancer therapy due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK2, for instance, can selectively target tumor cells while sparing normal cells, making it a compelling avenue for cancer treatment .
Table 1: Summary of Key Studies on Pyrazolo[3,4-d]pyrimidine Derivatives
Mechanism of Action
The mechanism by which 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds, participate in π-π interactions, and its overall molecular conformation are key factors in its activity. Pathways commonly involved include signal transduction pathways, enzymatic inhibition or activation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyrazolo[3,4-d]pyrimidine derivatives and analogs with alternative heterocyclic cores, focusing on substituent effects and inferred biological implications.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Substituent-Driven Properties
- Piperazinyl-ethanol vs. Morpholino (): The target’s ethanol-terminated piperazine may confer superior aqueous solubility compared to the morpholino group in thieno[3,2-d]pyrimidine derivatives. Morpholino substituents are typically less polar but improve metabolic stability .
- m-Tolylamino vs. Hydrazine (): The m-tolylamino group in the target compound likely enhances lipophilicity and membrane permeability relative to the hydrazine substituent in compound 3, which may favor metal coordination but reduce bioavailability .
- Phenacylthio vs.
Heterocyclic Core Modifications
- Pyrazolo[3,4-d]pyrimidine vs.
- Pyrazolo-thiazolo Annulation (): Annulation with a thiazole ring (compound 14) creates a planar, rigid scaffold, favoring intercalation into DNA or RNA, unlike the flexible piperazine-ethanol chain in the target compound .
Biological Activity
The compound 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol , identified by its CAS number 946369-27-3 , is a member of the pyrazolo[3,4-d]pyrimidine family. This class of compounds has gained attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this specific compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 429.5 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 946369-27-3 |
| Molecular Formula | C₃₄H₂₇N₇O |
| Molecular Weight | 429.5 g/mol |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. Notably, they have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 µM to 24 µM .
Anticancer Activity
One of the most compelling aspects of this compound's biological profile is its potential anticancer activity. In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others .
Case Study:
A study exploring the anticancer properties of phenylpyrazolo[3,4-d]pyrimidine derivatives found that one particular compound exhibited potent inhibition of cell migration and significant suppression of cell cycle progression leading to DNA fragmentation . These findings suggest that the target compound may share similar mechanisms of action.
Molecular docking studies have elucidated the binding modes of these compounds to their targets. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold engage in hydrogen bonding with key residues in the active sites of EGFR and VEGFR2, enhancing their inhibitory potency .
Pharmacological Potential
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have shown promise in other therapeutic areas:
- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antiviral Activity: Structural similarities to purines suggest potential antiviral applications .
Comparative Analysis
The following table summarizes the biological activities reported for several related compounds within the pyrazolo[3,4-d]pyrimidine class:
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol?
Answer:
- Reaction Conditions: Prioritize solvent choice (e.g., ethanol for reflux reactions) and temperature control (e.g., 80–100°C for pyrazolo-pyrimidine core formation). Evidence from pyrazolo[3,4-d]pyrimidine analogs indicates that yields improve with slow addition of piperazine derivatives to avoid side reactions .
- Catalysts: Use palladium-based catalysts for cross-coupling steps involving m-tolylamino groups, as seen in related pyrazolo-pyrimidine syntheses .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating the final product, with HPLC validation (C18 column, acetonitrile/water mobile phase) to confirm purity >95% .
Q. How should researchers characterize the structural and purity profile of this compound?
Answer:
- Spectroscopic Techniques:
- Chromatography: RP-HPLC (UV detection at 254 nm) for purity assessment, with retention time consistency against a reference standard .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of analogs of this compound?
Answer:
- Analog Design: Modify the m-tolylamino group (e.g., halogenation or substitution with electron-withdrawing groups) and compare activity in kinase inhibition assays. Evidence from pyrazolo[3,4-d]pyrimidine derivatives shows that meta-substitutions enhance target binding .
- Biological Assays: Use in vitro kinase profiling (e.g., JAK2 or PI3Kδ inhibition) with ATP-competitive assays. Normalize IC values against control compounds like ruxolitinib .
- Data Analysis: Apply multivariate regression to correlate substituent electronic effects (Hammett constants) with inhibitory potency .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s pharmacokinetics?
Answer:
- In Silico Modeling: Use molecular dynamics (MD) simulations (e.g., Desmond or GROMACS) to assess binding stability in cytochrome P450 enzymes. Compare predicted metabolic sites (e.g., piperazine N-oxidation) with experimental metabolite profiling via LC-MS/MS .
- Experimental Validation: Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to quantify intrinsic clearance. Discrepancies may arise from unaccounted protein binding or allosteric effects .
- Iterative Refinement: Adjust force field parameters in MD simulations based on experimental half-life data to improve predictive accuracy .
Q. How should researchers address solubility challenges during in vivo studies of this compound?
Answer:
- Formulation Optimization: Use co-solvents (e.g., PEG-400 or DMSO) or lipid-based nanoemulsions to enhance aqueous solubility. Preclinical studies on related pyrazolo-pyrimidines show improved bioavailability with 10% Cremophor EL .
- Pharmacokinetic Monitoring: Measure plasma concentrations via LC-MS/MS after oral administration (dose range: 10–50 mg/kg in rodent models). Adjust formulations if C falls below 1 µM .
Q. What methodologies are recommended for investigating off-target effects in cellular models?
Answer:
- Proteome-Wide Profiling: Use affinity-based pull-down assays with a biotinylated derivative of the compound, followed by LC-MS/MS to identify interacting proteins .
- CRISPR Screening: Conduct genome-wide knockout screens in HEK293T cells to identify synthetic lethal partners or resistance mechanisms .
- Data Integration: Cross-reference hits with STRING database networks to prioritize pathways (e.g., MAPK or mTOR) for functional validation .
Q. Methodological Frameworks for Data Interpretation
Q. How can researchers integrate conflicting biochemical and cellular data into a coherent mechanistic model?
Answer:
- Hypothesis Testing: Apply Bayesian inference to weigh evidence from kinase inhibition (biochemical) vs. cell proliferation (cellular) assays. For example, discrepancies may arise from off-target effects in cellular contexts .
- Pathway Enrichment: Use tools like Ingenuity Pathway Analysis (IPA) to overlay data onto signaling networks. Prioritize nodes with high centrality scores (e.g., AKT or STAT3) .
- Experimental Follow-Up: Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing of implicated targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
